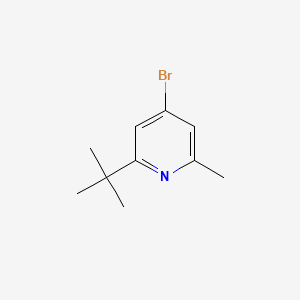

4-Bromo-2-(tert-butyl)-6-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

4-bromo-2-tert-butyl-6-methylpyridine |

InChI |

InChI=1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 |

InChI Key |

SKWMVKWRTGQRIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C(C)(C)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Tert Butyl 6 Methylpyridine

Precursor-Based Synthesis Strategies

These strategies hinge on the synthesis of an intermediate molecule that is then converted into the final product. The choice of precursor is critical and dictates the subsequent reaction steps.

Synthesis from Substituted Aminopyridines via Diazotization and Bromination

The reaction is typically initiated by dissolving the starting aminopyridine in a strong acidic medium, such as hydrobromic acid (HBr). chemicalbook.com Cooling this solution to sub-zero temperatures (typically -10 to 0 °C) is crucial for the stability of the diazonium intermediate. google.comgoogle.com A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to effect the diazotization, converting the amino group into a diazonium salt. chemicalbook.com

The subsequent bromination step involves the decomposition of this diazonium salt. In a classic Sandmeyer reaction, this is facilitated by a copper(I) bromide (CuBr) catalyst, which promotes the release of nitrogen gas and the formation of the C-Br bond. nih.gov Alternatively, the reaction can proceed without a copper catalyst, directly using the bromide ions present in the HBr solution, often in the presence of elemental bromine. chemicalbook.comgoogle.com The reaction is carefully neutralized with a base like sodium hydroxide (B78521) after completion to isolate the final product. chemicalbook.com

| Step | Reagent | Typical Conditions | Purpose |

| Salification | 48% Hydrobromic Acid (HBr) | Room temperature, then cooled to -10 to 0 °C | To form the amine salt and provide a bromide source. |

| Diazotization | Sodium Nitrite (NaNO₂) in water | Dropwise addition at -10 to 0 °C | To convert the primary amino group to a diazonium salt. |

| Bromination | Copper(I) Bromide (optional catalyst) | Warming the mixture after diazotization | To displace the diazonium group with a bromide ion. |

| Workup | Sodium Hydroxide (NaOH) solution | Added slowly at low temperature to neutralize | To neutralize excess acid and isolate the organic product. |

Directed Bromination of tert-Butyl- and Methyl-Substituted Pyridines

An alternative strategy is the direct electrophilic bromination of the parent heterocycle, 2-(tert-butyl)-6-methylpyridine. The pyridine (B92270) ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. chemrxiv.org However, the presence of two electron-donating alkyl groups (tert-butyl and methyl) at the 2- and 6-positions activates the ring towards substitution.

These activating groups preferentially direct incoming electrophiles to the 4-position (para) and, to a lesser extent, the 3- and 5-positions (ortho and meta relative to the nitrogen). The significant steric hindrance provided by the bulky tert-butyl group at the 2-position and the methyl group at the 6-position strongly disfavors substitution at the adjacent 3- and 5-positions. Consequently, electrophilic attack occurs almost exclusively at the sterically accessible and electronically enriched 4-position.

Common brominating agents are employed for this transformation, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which are easier to handle than elemental bromine. google.comorganic-chemistry.org The reaction may be carried out in an inert solvent or, in some cases, without a solvent at elevated temperatures (e.g., 80 to 125 °C). google.com

| Brominating Agent | Abbreviation | Key Features |

| N-Bromosuccinimide | NBS | A solid reagent, convenient source of electrophilic bromine. |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | A solid reagent with a higher bromine content by weight than NBS. google.com |

| Elemental Bromine | Br₂ | A corrosive and volatile liquid, often used with a Lewis or Brønsted acid. chemrxiv.org |

Multi-Step Conversions from Readily Available Pyridine Derivatives

The synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine can also be viewed as part of a longer, multi-step sequence starting from simpler, commercially available pyridine feedstocks like picoline or lutidine. For instance, the precursor 2-(tert-butyl)-6-methylpyridine is not commonly available and must be synthesized. A plausible route could involve the reaction of 2,6-lutidine (2,6-dimethylpyridine) with a strong base like butyllithium (B86547) to deprotonate one of the methyl groups, followed by reaction with a tert-butylating agent. Alternatively, synthetic strategies analogous to the construction of sterically hindered pyridines, such as 2,6-di-tert-butyl-4-methylpyridine, could be adapted. orgsyn.org This involves the condensation of pivalic anhydride (B1165640) with a suitable substrate, followed by treatment with ammonium (B1175870) hydroxide to form the pyridine ring. orgsyn.org Once the substituted pyridine core is assembled, the bromine can be introduced using the methods described previously.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves a careful selection of catalysts, reagents, and solvents to maximize yield and purity while minimizing side reactions.

Catalyst and Reagent Screening for Bromination Efficiency

The efficiency of the bromination step is highly dependent on the chosen synthetic route and reagents.

For direct bromination , the choice of brominating agent is a key variable. While elemental bromine can be effective, it often requires harsh conditions or the use of a strong Lewis acid catalyst, which can lead to side products. chemrxiv.org Milder and more selective reagents like NBS and DBDMH are often preferred. google.com The reactivity of NBS can be enhanced with catalysts. For example, mandelic acid has been shown to catalyze aromatic bromination with NBS under aqueous conditions. organic-chemistry.org

For the diazotization-bromination pathway, the use of a copper(I) bromide catalyst is a classic optimization for the Sandmeyer reaction, often leading to higher yields and cleaner reactions compared to the non-catalyzed thermal decomposition of the diazonium salt. nih.gov Variations of the Sandmeyer reaction have been developed to improve efficiency, including methods that use alternative catalysts or radical initiators. nih.gov

Solvent System Effects on Reaction Yield and Selectivity

The solvent plays a critical role in both synthetic strategies, influencing reagent solubility, reaction rates, and in some cases, product selectivity.

In the case of diazotization-bromination , the reaction is almost exclusively performed in a highly polar, aqueous acidic medium (e.g., 48% HBr). chemicalbook.com This is necessary to dissolve the aminopyridine salt and to generate the nitrous acid in situ for the diazotization step. The choice of acid (HBr) also serves as the bromide source.

For direct electrophilic bromination , a wider range of solvents can be considered.

Inert, Nonpolar Solvents: Halogenated solvents like chloroform (B151607) or carbon tetrachloride can be used. cdnsciencepub.com They serve to dissolve the pyridine substrate and the brominating agent, allowing the reaction to proceed in a homogeneous phase.

Polar Aprotic Solvents: Solvents like acetic acid have also been employed in aromatic bromination studies. cdnsciencepub.com

Neat Conditions: In some instances, the reaction can be performed without any solvent, particularly when using a solid brominating agent like DBDMH at elevated temperatures. google.com This can simplify the workup procedure by eliminating the need for solvent removal. The choice of solvent can affect the electrophilicity of the brominating agent and the rate of reaction. For instance, polar solvents can stabilize charged intermediates, potentially accelerating the substitution process.

Temperature and Pressure Regimen Optimization

The optimization of temperature and pressure is a critical factor in maximizing yield and minimizing side-product formation in the synthesis of substituted pyridines. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, optimization strategies can be inferred from analogous transformations involving sterically hindered and functionalized pyridines.

Temperature control is paramount in multi-step syntheses. For instance, in routes proceeding via a pyrylium (B1242799) salt intermediate, such as the synthesis of the related 2,6-di-tert-butyl-4-methylpyridine, precise temperature management is crucial. The initial condensation reaction to form the pyrylium salt often requires heating to temperatures between 85°C and 105°C to drive the reaction to completion. orgsyn.org Conversely, the subsequent amination step, where the pyrylium salt is converted to the pyridine ring using a source of ammonia (B1221849), typically necessitates significantly lower temperatures, often in the range of -60°C to -40°C, to control the exothermic reaction and prevent the formation of undesired byproducts. orgsyn.org

In direct bromination reactions on a pre-formed 2-(tert-butyl)-6-methylpyridine ring, the temperature must be carefully controlled to manage the reaction's regioselectivity and rate. Electrophilic aromatic substitution reactions are often performed at or below room temperature (e.g., 0°C) to enhance selectivity for the desired C4-position and to mitigate the risk of over-bromination or degradation of the starting material. orgsyn.org

While many pyridine syntheses are conducted at atmospheric pressure, high-pressure conditions or the use of microwave irradiation can offer significant advantages. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and increase yields by efficiently heating the reaction mixture to a set temperature, such as 120°C, which has been shown to be effective in Suzuki coupling reactions of other bromopyridines. researchgate.netguidechem.comresearchgate.net High-pressure systems can also be employed to facilitate reactions that are otherwise sluggish at atmospheric pressure, with temperatures reaching up to 170°C to achieve high yields in certain heterocyclic syntheses. nih.gov

The table below summarizes typical temperature and pressure conditions for key reaction types relevant to the synthesis of this compound, based on analogous chemical systems.

| Reaction Type | Typical Temperature Range | Pressure Conditions | Notes |

|---|---|---|---|

| Pyrylium Salt Formation | 85°C to 105°C | Atmospheric | Requires heating to overcome activation energy for condensation. orgsyn.org |

| Amination of Pyrylium Salt | -60°C to -40°C | Atmospheric | Low temperature controls exothermic reaction and improves selectivity. orgsyn.org |

| Electrophilic Bromination | 0°C to 25°C | Atmospheric | Cooling is often necessary to control regioselectivity and prevent side reactions. orgsyn.org |

| Microwave-Assisted Coupling | 100°C to 150°C | Sealed Vessel (Elevated) | Accelerates reaction rates, significantly reducing synthesis time. guidechem.comresearchgate.net |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. monash.eduwordpress.com

A plausible and direct synthetic route to this compound involves the electrophilic bromination of 2-(tert-butyl)-6-methylpyridine. This approach, while straightforward, is an example of a substitution reaction, which inherently generates byproducts and thus has a lower atom economy than addition or rearrangement reactions. nih.gov

The reaction can be represented as follows:

C₁₀H₁₅N + Br₂ → C₁₀H₁₄BrN + HBr

To calculate the theoretical atom economy for this transformation, the molecular weights of the reactants and the desired product are used:

Molecular Weight of C₁₀H₁₄BrN (Product): 244.13 g/mol

Molecular Weight of C₁₀H₁₅N (Reactant): 149.23 g/mol

Molecular Weight of Br₂ (Reactant): 159.81 g/mol

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

For this route:

Atom Economy (%) = (244.13 / (149.23 + 159.81)) x 100 ≈ 78.9%

This calculation reveals that over 21% of the reactant mass is converted into the hydrogen bromide (HBr) byproduct, which must be neutralized and disposed of, contributing to the process's waste stream.

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-(tert-butyl)-6-methylpyridine | C₁₀H₁₅N | 149.23 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| This compound | C₁₀H₁₄BrN | 244.13 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

| Calculated Atom Economy | 78.9% |

Beyond atom economy, other green chemistry considerations for this synthesis include:

Solvent Selection: Utilizing greener solvents like water or ethanol (B145695), or minimizing solvent use altogether, can significantly reduce the environmental impact.

Catalysis: Employing a catalytic bromination method instead of stoichiometric bromine could reduce waste and improve safety.

Comparative Analysis of Synthetic Routes for this compound

Route A: Late-Stage Electrophilic Bromination This route involves the synthesis of the 2,6-disubstituted pyridine core first, followed by the introduction of the bromine atom at the C4-position in a final step.

Step 1: Synthesis of 2-(tert-butyl)-6-methylpyridine from precursors like pivalonitrile and acetone, or via a pyrylium salt route.

Step 2: Direct bromination of 2-(tert-butyl)-6-methylpyridine using a brominating agent (e.g., Br₂ or N-Bromosuccinimide) to yield the final product.

Route B: Ring Construction with a Brominated Precursor This strategy incorporates the bromine atom into one of the starting materials before the construction of the pyridine ring, for example, through a Hantzsch-type pyridine synthesis.

Step 1: Preparation of a brominated β-ketoester or a related precursor.

Step 2: A one-pot, multi-component reaction involving the brominated precursor, an enamine, and an aldehyde equivalent with a source of ammonia to construct the brominated dihydropyridine (B1217469) ring.

Step 3: Oxidation of the dihydropyridine intermediate to the aromatic this compound.

| Synthetic Route | Key Steps | Analogous Reaction Yields | Estimated Overall Yield |

|---|---|---|---|

| Route A: Late-Stage Bromination | 1. Pyridine Core Synthesis 2. Electrophilic Bromination | 1. ~50-60% orgsyn.org 2. ~70-85% | ~35-51% |

| Route B: Ring Construction | 1. Multi-component Cyclization 2. Oxidation | 1. ~60-85% 2. >90% | ~54-77% |

Assessment of Scalability for Academic and Industrial Applications

The scalability of a synthetic route is crucial for its transition from a laboratory setting to industrial production.

Route A (Late-Stage Bromination) presents mixed scalability. The synthesis of the pyridine core, especially via the pyrylium salt method, has been demonstrated on a large scale. orgsyn.org However, the final bromination step poses challenges. Handling large quantities of elemental bromine requires specialized equipment and safety protocols. Furthermore, ensuring high regioselectivity on an industrial scale can be difficult, potentially leading to costly and complex chromatographic purification to separate the desired 4-bromo isomer from other byproducts.

Route B (Ring Construction) is often highly attractive for industrial applications. Multi-component reactions are inherently efficient as they combine several transformations into a single operation, saving time, energy, and resources. The purification of the final product can be simpler if the cyclization and oxidation steps are high-yielding and clean. The primary challenge for scalability in this route lies in the synthesis of the required brominated precursor, which must be available in large quantities and at a reasonable cost. However, if the precursor is accessible, this route is likely more amenable to safe and efficient large-scale production. researchgate.netnih.govacs.org The operational simplicity and convergence make it a strong candidate for both academic and industrial applications.

Chemical Reactivity and Functionalization of 4 Bromo 2 Tert Butyl 6 Methylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary methods for the functionalization of 4-Bromo-2-(tert-butyl)-6-methylpyridine. researchgate.net The success of these transformations hinges on overcoming the steric hindrance imposed by the ortho-substituents to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. mdpi.com For a sterically hindered substrate like this compound, the efficiency of this reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions.

The coupling of heteroaryl halides, especially electron-deficient pyridines, can be challenging and often requires specific optimization. nih.gov For sterically demanding substrates, the selection of an appropriate ligand is critical. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, RuPhos, XPhos), are often employed. nih.govorganic-chemistry.org These ligands stabilize the palladium(0) center and facilitate the oxidative addition step, which can be sluggish with hindered halides. The choice of palladium precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with the ligand, also plays a vital role. The use of strong bases like K₃PO₄ or Cs₂CO₃ is typical for promoting the transmetalation step. mdpi.com

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Hindered or Electron-Deficient Bromopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Effective for electron-deficient pyridinyltrifluoroborates. nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | "Standard conditions" often used for various heteroaryl halides. nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 80-100 | A common system with broad substrate scope. nih.gov |

This table presents generalized conditions for similar classes of compounds and serves as a starting point for optimizing reactions with this compound.

The steric hindrance of this compound is expected to impose limitations on the scope of suitable boronic acid derivatives. Boronic acids with bulky ortho-substituents may react poorly due to steric clash during the transmetalation step. mdpi.com Generally, electron-rich arylboronic acids tend to provide better yields in Suzuki couplings compared to electron-deficient ones, as the latter can slow the transmetalation process. mdpi.com Furthermore, heteroarylboronic acids, which can be unstable or less nucleophilic, may require higher catalyst loadings or more specialized ligands like RuPhos to achieve good conversion. nih.gov

Table 2: Expected Substrate Scope for Suzuki Coupling with a Hindered Bromopyridine

| Boronic Acid Partner | Expected Reactivity | Rationale |

|---|---|---|

| Phenylboronic acid | Good | Unsubstituted and electronically neutral, serving as a standard coupling partner. |

| 4-Methoxyphenylboronic acid | Good to Excellent | Electron-donating group can facilitate transmetalation. |

| 4-Trifluoromethylphenylboronic acid | Moderate to Good | Electron-withdrawing group may slow the reaction. |

| 2-Methylphenylboronic acid | Poor to Moderate | Ortho-substituent introduces steric hindrance, likely reducing yield. mdpi.com |

This table is a predictive summary based on established reactivity patterns for Suzuki-Miyaura reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is essential for synthesizing arylamines from substrates like this compound. Success with hindered 2-substituted bromopyridines often requires bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. researchgate.net Ligands such as BINAP and XPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, have proven effective. nih.govchemspider.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine and enabling the reaction. wikipedia.orgresearchgate.net

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | chemspider.com |

| Secondary Heterocyclic Amines | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | nih.gov |

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method allows for the introduction of vinyl groups at the C4 position of the pyridine (B92270) ring. Heck reactions involving aryl bromides typically require elevated temperatures (often >100°C) and polar aprotic solvents like DMF or NMP. thieme-connect.de The choice of base, such as K₂CO₃, NaHCO₃, or an amine base like Et₃N, is also a key parameter. thieme-connect.de While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands have also emerged as effective alternatives. organic-chemistry.org

Table 4: Representative Conditions for Heck Coupling of Aryl Bromides

| Aryl Bromide | Olefin Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 3-Bromopyridine | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | NaHCO₃ | DMF | 130 |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | H₂O-DMF | 80 |

This table illustrates general conditions, as specific examples for the target compound are not available.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, usually CuI. nih.govorganic-chemistry.org An amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine, serves both as the base and often as the solvent. nih.govresearchgate.net For sterically hindered substrates, ensuring efficient catalyst turnover is key. Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling, often employing more active palladium/ligand systems. nih.gov

Table 5: General Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Bromo-Heterocycle | Alkyne Partner | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. |

This table provides examples of conditions used for related heterocyclic systems. nih.govnih.gov

Stille and Negishi Coupling Reactions (Hypothetical Exploration)

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. wuxiapptec.comorganic-chemistry.org For this compound, these reactions would involve the coupling of an organometallic reagent with the C4-bromo position.

Stille Coupling: In a hypothetical Stille coupling reaction, this compound would react with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst. wikipedia.orgharvard.edu The reaction's success would depend on the steric hindrance around the bromine atom and the electronic nature of the pyridine ring. The bulky tert-butyl and methyl groups at the 2 and 6 positions could sterically hinder the approach of the catalyst and the organostannane, potentially requiring tailored ligands to facilitate the catalytic cycle. nih.gov

Negishi Coupling: Similarly, a Negishi coupling would involve the reaction of this compound with an organozinc reagent (R-ZnX). wikipedia.org Negishi couplings are often lauded for their functional group tolerance and high reactivity. orgsyn.org The formation of the requisite organozinc species and its subsequent coupling would be subject to similar steric and electronic influences as in the Stille reaction. The electron-donating nature of the tert-butyl and methyl groups could slightly enhance the electron density of the pyridine ring, which might influence the oxidative addition step of the catalytic cycle.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Hypothetical) | Potential Product | Key Considerations |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) | Pd(PPh₃)₄, Pd₂ (dba)₃ with phosphine ligands | 4-Aryl/Vinyl-2-(tert-butyl)-6-methylpyridine | Steric hindrance from ortho substituents, potential for catalyst deactivation. |

| Negishi Coupling | Organozinc (e.g., Aryl-ZnCl, Alkyl-ZnBr) | Pd(PPh₃)₄, Ni(dppf)Cl₂ | 4-Aryl/Alkyl-2-(tert-butyl)-6-methylpyridine | High reactivity of organozinc reagents, tolerance to functional groups. orgsyn.org |

Nucleophilic Substitution Reactions (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. nih.gov The bromine atom at the C4 position of this compound is susceptible to displacement by various nucleophiles.

Substitution of the Bromine Atom with Various Nucleophiles (e.g., amines, thiols, alkoxides)

The C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by resonance.

Amines: Reaction with primary or secondary amines would lead to the formation of 4-amino-2-(tert-butyl)-6-methylpyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for SNAr reactions. Their reaction with this compound would yield 4-thioether-substituted pyridines.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the bromide to form the corresponding 4-alkoxy-2-(tert-butyl)-6-methylpyridine.

| Nucleophile | Reagent Example | Product Type |

| Amine | R¹R²NH | 4-(R¹R²N)-2-(tert-butyl)-6-methylpyridine |

| Thiol | RSH / Base | 4-(RS)-2-(tert-butyl)-6-methylpyridine |

| Alkoxide | RONa | 4-(RO)-2-(tert-butyl)-6-methylpyridine |

Regioselectivity and Reactivity Induced by Pyridine Nitrogen and Substituents

The regioselectivity of SNAr reactions on halopyridines is well-established. Attack is favored at the C2 and C4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comstackexchange.com In the case of this compound, the bromine is already at one of these activated positions.

The reactivity of the substrate is influenced by both electronic and steric factors. The electron-donating alkyl groups (tert-butyl and methyl) at the C2 and C6 positions slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted halopyridine. However, this deactivating effect is generally overcome by the strong activation provided by the ring nitrogen. The steric bulk of the tert-butyl and methyl groups flanking the nitrogen atom can influence the approach of the nucleophile to the C4 position, although this effect is less pronounced than for reactions at the C2 or C6 positions.

Electrophilic Substitution Reactions on the Pyridine Ring

Pyridine is known to be significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. nih.gov The nitrogen atom and the ring protons can also be protonated under the acidic conditions often used for EAS, further deactivating the ring. nih.gov

For this compound, electrophilic attack would be highly disfavored. The pyridine nitrogen deactivates the ring, and the bulky tert-butyl and methyl groups sterically hinder the approach of electrophiles to the available C3 and C5 positions. If a reaction were to occur under forcing conditions, substitution would be expected at the C3 or C5 position, as these are the least deactivated positions in the pyridine ring. However, due to the severe deactivation and steric hindrance, direct electrophilic substitution on this compound is not a synthetically viable route for further functionalization. organic-chemistry.org

Oxidation and Reduction Chemistry of this compound

The substituent groups on the pyridine ring offer potential sites for oxidation and reduction reactions.

Site-Selective Oxidation Studies

The methyl group at the C6 position is a potential site for oxidation. Selective oxidation of a methyl group on a pyridine ring to an aldehyde or carboxylic acid is a valuable transformation. This can often be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). However, the conditions must be carefully controlled to avoid over-oxidation or degradation of the pyridine ring. The tert-butyl group is generally resistant to oxidation under these conditions.

Site-selective oxidation would likely target the methyl group due to the relative stability of the tert-butyl group. The bromine atom and the pyridine ring itself are generally stable to typical oxidizing conditions used for alkyl side chains.

| Reaction | Reagent (Example) | Potential Product |

| Methyl Group Oxidation | KMnO₄, SeO₂ | 4-Bromo-2-(tert-butyl)pyridine-6-carboxylic acid |

| Reduction of Bromo Group | H₂, Pd/C | 2-(tert-butyl)-6-methylpyridine |

Reduction of the bromo group can be achieved through catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or with other reducing agents, which would yield 2-(tert-butyl)-6-methylpyridine.

Reductive Debromination and Other Reduction Pathways

The chemical behavior of this compound under reductive conditions encompasses two primary transformations: the cleavage of the carbon-bromine bond (reductive debromination) and the saturation of the pyridine ring. These pathways are dictated by the choice of reagents and reaction conditions, allowing for the selective synthesis of either 2-(tert-butyl)-6-methylpyridine or various substituted piperidines.

Reductive Debromination

Reductive debromination involves the removal of the bromine atom at the C4 position, replacing it with a hydrogen atom. This transformation is a valuable synthetic tool for accessing the corresponding debrominated pyridine derivative. A prevalent and efficient method for this process is catalytic hydrogenation.

Catalytic Hydrogenation:

This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out under neutral conditions, which offers the advantage of selectively cleaving the C-Br bond while leaving other functional groups, including the pyridine ring, intact. For aryl bromides, this method is known for its high efficiency and good functional group tolerance. The bromo substituent can be removed by catalytic hydrogenation, with bromides being reduced more readily than chlorides. organic-chemistry.org

In a typical procedure, this compound would be dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and stirred with a catalytic amount of 10% Pd/C under a hydrogen atmosphere. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the catalyst is removed by filtration, and the product, 2-(tert-butyl)-6-methylpyridine, is isolated after solvent evaporation. The steric hindrance posed by the ortho-tert-butyl and methyl groups is not expected to significantly impede this reaction, as the catalytic process occurs at the C4 position.

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | Neutral, room temperature | 2-(tert-butyl)-6-methylpyridine | Selective for C-Br bond cleavage. organic-chemistry.org |

Other Reduction Pathways

Beyond simple debromination, this compound can undergo reduction of the pyridine ring itself, leading to piperidine (B6355638) derivatives. The choice of reducing agent and conditions determines the extent and regioselectivity of the reduction.

Catalytic Hydrogenation of the Pyridine Ring:

While catalytic hydrogenation under mild, neutral conditions favors debromination, more forcing conditions can lead to the reduction of the pyridine ring. The use of catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C), often under acidic conditions and elevated pressure and temperature, can achieve complete saturation of the pyridine ring to yield the corresponding piperidine. researchgate.net The hydrogenation of pyridines is a convenient method to synthesize piperidines. liverpool.ac.uk However, the presence of the bromine atom complicates this transformation, as concurrent reductive debromination is highly probable. Therefore, this approach would likely yield 2-(tert-butyl)-6-methylpiperidine. The diastereoselectivity of the hydrogenation would be influenced by the bulky substituents on the ring, potentially favoring the formation of the cis-isomer. rsc.org

Birch Reduction:

The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. acs.orgbaranlab.org For pyridines, this reaction typically yields 1,4-dihydropyridine (B1200194) derivatives. acs.org Applying Birch conditions to this compound would be expected to result in a complex mixture of products. Reductive debromination is a likely side reaction under these strongly reducing conditions. Furthermore, the pyridine ring itself can be reduced. The regioselectivity of the ring reduction can be sensitive to the reaction conditions and the nature of the substituents. baranlab.org

Hydride Reductions:

Simple hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce the electron-rich pyridine ring. rsc.org However, the reactivity of the pyridine ring towards hydride attack can be enhanced by N-acylation or N-alkylation, which forms a pyridinium (B92312) salt. The reduction of pyridinium salts with sodium borohydride can lead to 1,2- or 1,4-dihydropyridine derivatives, depending on the substituents and reaction conditions. cdnsciencepub.comcdnsciencepub.com For this compound, this would first involve quaternization of the nitrogen, for example with an alkyl halide, followed by reduction. This pathway would likely preserve the bromo substituent, yielding a brominated dihydropyridine (B1217469).

| Reduction Method | Typical Reagents | Potential Product(s) | Key Considerations |

| Catalytic Hydrogenation (Ring) | H₂, PtO₂ or Rh/C, acidic conditions | 2-(tert-butyl)-6-methylpiperidine | Concurrent reductive debromination is expected. researchgate.net |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Mixture including debrominated and partially reduced pyridines | Potential for complex product mixtures. acs.orgbaranlab.org |

| Hydride Reduction (via Pyridinium Salt) | 1. Alkylating agent 2. NaBH₄ | Brominated dihydropyridine derivatives | Requires prior activation of the pyridine ring. cdnsciencepub.comcdnsciencepub.com |

Influence of Substituents on Reactivity and Molecular Architecture

Steric Effects of the tert-Butyl Group on Reaction Pathways and Stereoselectivity

The most prominent feature of 4-Bromo-2-(tert-butyl)-6-methylpyridine is the sterically demanding tert-butyl group adjacent to the nitrogen atom. This bulky substituent provides a significant steric shield around the nitrogen and the C2 position of the pyridine (B92270) ring. This hindrance plays a crucial role in directing the pathways of incoming reagents and influencing the stereoselectivity of reactions.

The sheer size of the tert-butyl group can impede the approach of reactants to the nitrogen atom's lone pair of electrons and the adjacent C2 position. stackexchange.comacs.org This steric hindrance can make the nitrogen atom less accessible for protonation or for coordination with Lewis acids, thereby reducing its basicity compared to less hindered pyridines. stackexchange.com For instance, while alkyl groups are generally electron-donating and would be expected to increase basicity, the severe steric hindrance from a tert-butyl group, especially at the ortho position (C2 or C6), can reverse this trend. stackexchange.com The pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) is significantly lower than that of pyridine or 2,6-dimethylpyridine (B142122), highlighting the dominant role of steric hindrance. stackexchange.com

In substitution reactions, the tert-butyl group can direct incoming electrophiles or nucleophiles to less hindered positions on the ring. acs.org For reactions that might otherwise occur at the C2 position, the steric bulk forces the reaction to alternative sites. This effect is critical in controlling the regioselectivity of derivatization. Furthermore, in reactions involving the formation of chiral centers, the bulky tert-butyl group can influence the stereochemical outcome by favoring the approach of a reagent from the less hindered face of the molecule, leading to a specific stereoisomer. The unique reactivity pattern created by the crowded tert-butyl group is a key aspect of its utility in chemical transformations. rsc.org

Electronic Effects of the tert-Butyl and Methyl Groups on Pyridine Reactivity

The electronic nature of the pyridine ring in this compound is modulated by the inductive and hyperconjugative effects of its alkyl substituents and the inductive and resonance effects of the bromo substituent.

Both the tert-butyl and methyl groups are considered electron-donating groups (EDGs) through the inductive effect (-I effect). wikipedia.org They push electron density into the pyridine ring, making the ring more electron-rich compared to unsubstituted pyridine. wikipedia.org This increased electron density, or nucleophilicity, generally activates the aromatic ring toward electrophilic substitution reactions. wikipedia.org

The basicity of the pyridine nitrogen is also affected. Electron-donating groups increase the electron density on the nitrogen atom, making its lone pair more available for donation to a proton or Lewis acid, thus increasing basicity. stackexchange.com However, as discussed, this electronic effect can be overshadowed by the steric hindrance of a bulky group like tert-butyl at the C2 position. stackexchange.com

Regiochemical Control and Site Selectivity in Derivatization Reactions

The derivatization of this compound is a study in regiochemical control, where the directing effects of all three substituents—bromo, tert-butyl, and methyl—are in play.

Steric Hindrance : The tert-butyl group at C2 and, to a lesser extent, the methyl group at C6 sterically hinder reactions at these positions and at the nitrogen atom. nih.gov

Electronic Directing Effects :

Alkyl groups (tert-butyl and methyl) are ortho, para-directors in electrophilic aromatic substitution. wikipedia.org They activate the ring and direct incoming electrophiles to positions 3 and 5.

The bromo group is an ortho, para-director but is deactivating due to its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. It directs incoming electrophiles to positions 3 and 5.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the pyridine nitrogen makes the C2, C4, and C6 positions susceptible to attack. The bromo group at C4 is a good leaving group, making this position a primary site for nucleophilic substitution. nih.gov

Considering these factors for this compound:

Electrophilic Aromatic Substitution : The directing effects of the C2-tert-butyl, C6-methyl, and C4-bromo groups all converge to activate the C3 and C5 positions. Given the steric bulk at C2 and C6, electrophilic attack is highly favored at the C3 and C5 positions.

Nucleophilic Aromatic Substitution : The C4 position, bearing a good leaving group (bromo), is the most likely site for nucleophilic attack. The electron-withdrawing nature of the pyridine ring facilitates this reaction.

Metalation/Halogen-Metal Exchange : The bromine atom at the C4 position can readily undergo halogen-metal exchange, for example, with organolithium reagents. This would generate a nucleophilic carbon at the C4 position, which can then be reacted with various electrophiles, providing a powerful method for functionalization at this site.

Comparison of Reactivity with Analogous Pyridine Derivatives (e.g., methyl vs. tert-butyl)

Comparing this compound with its analogue, 4-Bromo-2,6-dimethylpyridine, highlights the distinct influence of the tert-butyl group.

| Property | 2-tert-Butyl Group | 2-Methyl Group |

| Steric Hindrance | High steric hindrance around C2 and the nitrogen atom. Significantly impacts reaction rates and accessibility of these sites. | Moderate steric hindrance, less pronounced than the tert-butyl group. |

| Basicity | Reduced basicity due to steric hindrance preventing protonation/coordination at the nitrogen atom, despite its electron-donating nature. stackexchange.com | Increased basicity due to the electron-donating effect, with less steric interference compared to the tert-butyl group. stackexchange.com |

| Reactivity at C2 | Reactions at the C2 position are strongly disfavored. Directs reactions to other positions on the ring. | Reactions at the C2 position are possible, though may be slower than at other positions. |

| Stereoselectivity | Can induce high stereoselectivity in reactions by blocking one face of the molecule. | Lower potential to induce high stereoselectivity compared to the tert-butyl group. |

The following table presents pKa values for the conjugate acids of several pyridine derivatives, illustrating the balance between electronic and steric effects.

| Pyridine Derivative | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.25 | libretexts.org |

| 2,6-Dimethylpyridine | 6.77 | stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | stackexchange.com |

This data clearly shows that while the electron-donating methyl groups in 2,6-dimethylpyridine increase basicity compared to pyridine, the overwhelming steric hindrance of the two tert-butyl groups in 2,6-di-tert-butylpyridine drastically reduces basicity. stackexchange.com In the case of this compound, one would expect a basicity that is influenced by the single bulky tert-butyl group, the less bulky methyl group, and the electron-withdrawing bromo group, likely resulting in a weakly basic compound where steric hindrance at the nitrogen is a defining feature.

Coordination Chemistry and Ligand Applications of 4 Bromo 2 Tert Butyl 6 Methylpyridine and Its Derivatives

Design and Synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine-Based Ligands

The strategic placement of functional groups on the this compound ring allows for its use as a versatile precursor in the synthesis of a wide range of ligand architectures. The synthetic utility of this compound lies in the reactivity of the C4-bromo substituent, which serves as a handle for constructing more complex molecular frameworks through cross-coupling reactions.

Monodentate Ligands: The parent compound, this compound, functions inherently as a monodentate ligand. It coordinates to a metal center through the lone pair of electrons on the pyridine (B92270) nitrogen atom. This fundamental coordination mode is the basis for its inclusion in a variety of mixed-ligand complexes.

Bidentate and Multidentate Ligands: The true synthetic versatility of this compound is realized in its conversion to polydentate ligands. The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgmdpi.comnih.govarkat-usa.org This reaction enables the formation of C-C bonds, effectively "stitching" the pyridine unit to other aromatic systems. For instance, coupling with an arylboronic acid creates a new aryl-substituted pyridine. If this aryl group contains another donor atom, a bidentate ligand is formed. A common strategy involves coupling two bromopyridine units with a diboronic acid ester, such as benzene-1,4-diboronic acid, to create a bridging bidentate ligand with a rigid phenyl spacer. Similarly, coupling with a pyridylboronic acid can yield a bipyridine-type ligand, a cornerstone of coordination chemistry. mdpi.comarkat-usa.org

| Ligand Type | General Synthetic Method | Description |

|---|---|---|

| Monodentate | N/A (Parent Compound) | The this compound molecule coordinates through its single nitrogen donor atom. |

| Bidentate (Bipyridine-type) | Suzuki Coupling | Reaction with a pyridylboronic acid replaces the C4-bromine with a second pyridine ring, creating a chelating N,N-ligand. nih.gov |

| Bidentate (Bridging) | Suzuki Coupling | Reaction with a linker molecule containing two boronic acid groups (e.g., benzene-1,4-diboronic acid) connects two pyridine units. |

The tert-butyl group, positioned at the C2-position ortho to the coordinating nitrogen atom, imparts significant steric hindrance. This bulk is not a passive feature but an active design element that profoundly influences the properties of the resulting ligands and their metal complexes. cam.ac.ukresearchgate.net

The primary role of this steric bulk is to create a congested coordination pocket around the metal ion. This has several important consequences:

Control of Coordination Number: The sheer size of the tert-butyl group can prevent the coordination of a large number of ligands to a single metal center, favoring the formation of complexes with lower coordination numbers. cam.ac.uk

Kinetic Stabilization: The bulky group can protect the metal center from attack by other species in solution, such as solvents or reactants, thereby increasing the kinetic stability of the complex. nih.govacs.org This can be particularly advantageous in catalysis, where it can prevent catalyst deactivation pathways.

Modulation of Reactivity: By restricting access to the metal center, the tert-butyl group can influence the selectivity of a catalytic reaction. It may favor the approach of smaller substrates over larger ones or promote specific reaction pathways, such as reductive elimination, by creating steric pressure that pushes product molecules away from the metal. nih.govacs.org

Formation and Characterization of Metal Complexes

Ligands derived from this compound are expected to form stable complexes with a variety of late transition metals, including palladium, copper, cobalt, and nickel. The specific properties and structures of these complexes are determined by the nature of the metal ion, its oxidation state, and the denticity of the ligand.

The coordination chemistry of pyridine ligands with transition metals is well-established. wikipedia.org this compound and its derivatives primarily coordinate through the pyridine nitrogen atom.

Palladium(II): Pd(II) complexes, typically with a d⁸ electron configuration, strongly favor a four-coordinate, square planar geometry. With monodentate ligands (L), they form complexes of the type [PdL₂X₂] (where X is a halide) or [PdL₄]²⁺. nih.govacs.org

Copper(II): Cu(II) (d⁹) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. Common geometries include distorted octahedral and square pyramidal. nih.gov

Cobalt(II): High-spin Co(II) (d⁷) can readily form both four-coordinate (tetrahedral) and six-coordinate (octahedral) complexes, depending on the ligand field strength and steric environment. researchgate.net

Nickel(II): Ni(II) (d⁸) displays a rich variety of coordination geometries, including four-coordinate (square planar or tetrahedral) and six-coordinate (octahedral), often in equilibrium. The choice of geometry is subtly influenced by the steric and electronic properties of the ligands. researchgate.netsigmaaldrich.com

| Metal Ion | Common Geometries | Example Complex Type (L = monodentate ligand) |

|---|---|---|

| Palladium(II) | Square Planar | trans-[PdL₂Cl₂] |

| Copper(II) | Distorted Octahedral, Square Pyramidal | [CuL₄Cl₂] |

| Cobalt(II) | Octahedral, Tetrahedral | [CoL₄Cl₂], [CoL₂Cl₂] |

| Nickel(II) | Octahedral, Square Planar, Tetrahedral | [NiL₄Cl₂], [NiL₂Cl₂] |

A key structural aspect is the potential for geometric isomerism. In a four-coordinate square planar complex such as [PdL₂Cl₂], where L is this compound, both cis and trans isomers are theoretically possible. However, the immense steric bulk of the tert-butyl group adjacent to the nitrogen donor would cause a severe steric clash in the cis configuration. Therefore, the formation of the trans isomer is overwhelmingly favored to maximize the distance between the two bulky ligands. wikipedia.org

In six-coordinate octahedral complexes, more complex isomerism can arise. For example, in a complex with two bidentate and two monodentate ligands, the monodentate ligands can be positioned either adjacent to one another (cis) or opposite one another (trans). The steric demands of the tert-butyl group would again play a critical role in determining the most stable isomeric form. nih.gov

Applications in Catalysis

Palladium complexes bearing substituted pyridine ligands are highly effective pre-catalysts for a range of organic transformations, most notably C-C bond-forming cross-coupling reactions. nih.govacs.orgmdpi.com The electronic and steric properties of the pyridine ligand are crucial for tuning the activity and stability of the catalyst.

Complexes of this compound and its derivatives are promising candidates for catalysis. The presence of two electron-donating alkyl groups (tert-butyl and methyl) on the pyridine ring increases its basicity, enhancing the electron density on the coordinated metal center. This can facilitate the oxidative addition step in catalytic cycles, such as the Suzuki-Miyaura reaction. nih.govacs.org

The steric bulk of the tert-butyl group, as previously discussed, can enhance catalyst stability and influence selectivity. While excessive bulk can sometimes hinder substrate binding and lower reaction rates, an appropriate level of steric congestion is often beneficial. nih.govacs.org Studies on related palladium-pyridine systems have demonstrated excellent yields in Suzuki and Heck couplings.

| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | [Pd(4-Mepy)₂Cl₂] | 99 | nih.govacs.org |

| 4-Bromotoluene | Phenylboronic acid | [Pd(4-CNpy)₂Cl₂] | 96 | nih.govacs.org |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | 85 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 94 | researchgate.net |

Note: This table shows data for related pyridine-based systems to illustrate the potential catalytic utility. L represents various substituted pyridine ligands.

The combination of tunable steric hindrance and favorable electronic properties makes ligands derived from this compound highly attractive for the development of next-generation catalysts for fine chemical synthesis.

Insufficient Information Available for "this compound" in Catalysis

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient information to generate a detailed article on the coordination chemistry and ligand applications of this compound, specifically focusing on its role in homogeneous and heterogeneous catalysis as outlined in the user's request.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided, which includes:

Role of the Pyridine Nitrogen in Metal Activation

Without specific research findings on "this compound," any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline. Further research and publication in the field would be necessary to enable the generation of such an article.

Theoretical and Computational Investigations of 4 Bromo 2 Tert Butyl 6 Methylpyridine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of a molecule. unipd.it These computational approaches provide insights into the electronic behavior and reactivity of chemical structures. However, specific studies applying these methods to 4-Bromo-2-(tert-butyl)-6-methylpyridine could not be located.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. edu.krd For many pyridine (B92270) derivatives, DFT calculations have been successfully used to determine these values. nih.govthaiscience.info Unfortunately, no published data for the HOMO-LUMO energies or the energy gap for this compound could be retrieved.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing a detailed picture of its Lewis-like bonding structure. wikipedia.orgwisc.edu This method explains the stability arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. rsc.org While NBO analysis is a standard component of computational studies on heterocyclic compounds, specific results detailing the charge delocalization in this compound are absent from the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how different geometries might interact and to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com In an MEP map, electron-rich areas, typically shown in red, indicate likely sites for electrophilic attack, while electron-deficient areas, shown in blue, indicate sites for nucleophilic attack. wolfram.com Although MEP maps are frequently generated for substituted pyridines to understand their reactivity, a specific MEP map for this compound has not been published.

Conformational Analysis of the tert-Butyl and Methyl Groups

The steric bulk of the tert-butyl and methyl groups attached to the pyridine ring is expected to significantly influence the molecule's geometry and reactivity. Conformational analysis helps in understanding the spatial arrangement of these groups and the associated energy landscapes.

Energy Minimization and Potential Energy Surface Mapping

Energy minimization calculations are performed to find the most stable three-dimensional arrangement of a molecule, known as its global minimum conformation. Mapping the potential energy surface reveals the energies of various conformers and the transition states that separate them, providing insight into the molecule's flexibility. While such studies are common for sterically hindered molecules, no specific potential energy surface maps or energy minimization data for the rotation of the tert-butyl and methyl groups in this compound were found.

Impact of Conformational Flexibility on Reactivity

The conformational flexibility, or lack thereof, dictated by the bulky substituents can impact the accessibility of reactive sites on the pyridine ring and its nitrogen atom. Steric hindrance can shield certain areas from attack or lock the molecule into a specific conformation that either enhances or diminishes its reactivity. A detailed analysis of this impact for this compound would require the computational data mentioned in the preceding sections, which is currently unavailable.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the intricate pathways of chemical reactions involving substituted pyridines. For this compound, these methods can unravel the mechanisms of key reactions such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Grignard reactions.

Transition State Identification and Characterization

A cornerstone of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. For reactions involving this compound, computational methods are used to locate these fleeting structures. For instance, in a hypothetical SNAr reaction, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond.

Computational chemists employ various algorithms to find these saddle points on the potential energy surface. Frequency calculations are then performed to characterize the located stationary points. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Table 1: Hypothetical Transition State Vibrational Frequencies for an SNAr Reaction of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| C-Br Stretch (asymmetric) | i150 | Reaction coordinate: C-Br bond breaking and C-Nu bond forming |

| Pyridine Ring Deformation | 350 | |

| C-H Bending | 850 | |

| tert-butyl Rocking | 1200 | |

| Methyl C-H Stretch | 2980 |

Note: The imaginary frequency is denoted by 'i'. Data are hypothetical and for illustrative purposes.

Energetic Profiles of Key Reaction Pathways

Once reactants, products, and transition states are optimized, an energetic profile of the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the relative energies of all species involved and the activation energy barriers for each step.

For instance, in the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, the reaction proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can provide the Gibbs free energy for each intermediate and transition state, allowing for a quantitative understanding of the reaction's feasibility and kinetics. The sterically demanding tert-butyl and methyl groups at the 2- and 6-positions can significantly influence the energy barriers of these steps, a factor that is well-captured by computational models.

Table 2: Calculated Relative Free Energies for a Hypothetical Suzuki-Miyaura Coupling Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Arylboronic acid + Pd(0) catalyst | 0.0 |

| Oxidative Addition TS | Transition state for Pd insertion into C-Br bond | +15.2 |

| Oxidative Addition Product | Aryl-Pd(II)-Br intermediate | -5.7 |

| Transmetalation TS | Transition state for aryl group transfer | +22.5 |

| Reductive Elimination TS | Transition state for C-C bond formation | +18.9 |

| Products | 2-(tert-butyl)-6-methyl-4-arylpyridine + HBr + Pd(0) catalyst | -25.0 |

Note: Data are hypothetical and for illustrative purposes.

Solvent Effects in Computational Studies

The solvent environment can dramatically influence reaction rates and mechanisms. Computational studies can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of higher computational resources.

For reactions of this compound, the choice of solvent can alter the stability of charged intermediates and transition states. For example, in SNAr reactions, polar aprotic solvents are often favored as they can stabilize the charged Meisenheimer complex intermediate, thereby lowering the activation energy. Computational studies can quantify these stabilization energies and help in the selection of an optimal solvent system. nih.gov

Structure-Reactivity Relationship Prediction and Rational Design

Computational chemistry provides a powerful platform for establishing quantitative structure-activity relationships (QSAR). By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the pyridine ring—and calculating relevant electronic and steric descriptors, it is possible to build models that predict the reactivity or biological activity of new derivatives. researchgate.netnih.govnih.govacs.org

These computational models can guide the rational design of novel pyridine derivatives with desired properties. For instance, if the goal is to enhance the rate of a particular reaction, calculations can identify which electronic or steric modifications would lower the activation energy of the rate-determining step. This predictive capability accelerates the discovery and optimization of new molecules for various applications, from pharmaceuticals to materials science. rsc.orgnih.gov By understanding the intricate details of how the bromo, tert-butyl, and methyl groups influence the electronic structure and steric accessibility of the pyridine ring, chemists can rationally design new compounds with tailored reactivity.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry for Product and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is crucial for the unambiguous identification of reaction products and the characterization of transient intermediates. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often used to gently ionize molecules from the reaction mixture for analysis.

For 4-Bromo-2-(tert-butyl)-6-methylpyridine (C₁₀H₁₄BrN), the theoretical exact mass of its molecular ion can be calculated with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks in the mass spectrum separated by two mass units (M+ and M+2). HRMS can confirm the successful synthesis of a desired product by matching its measured exact mass to the theoretical value. Furthermore, by coupling a reaction flow system to the mass spectrometer, short-lived intermediates can sometimes be detected and their elemental compositions determined, providing critical evidence for a proposed reaction mechanism. acs.org

Table 2: HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₄⁷⁹BrN]⁺ | ⁷⁹Br | 227.03096 |

| [C₁₀H₁₄⁸¹BrN]⁺ | ⁸¹Br | 229.02891 |

This interactive table displays the precise masses of the isotopic peaks for the parent molecule, which is a key signature in mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, this technique would confirm the substitution pattern on the pyridine (B92270) ring and reveal the conformational arrangement of the bulky tert-butyl group relative to the planar aromatic ring.

While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, provides insight into the types of intermolecular interactions that can be expected. researchgate.net In the solid state, molecules of this compound would likely pack in a way that minimizes steric hindrance from the tert-butyl groups. Weak intermolecular interactions, such as C-H···π interactions between the alkyl groups and the pyridine rings of neighboring molecules, or halogen bonding involving the bromine atom, would dictate the crystal packing arrangement. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data for a Substituted Bromo-Pyridine Analog

| Parameter | Value (Illustrative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.27 |

| b (Å) | 4.55 |

| c (Å) | 19.97 |

| β (°) | 96.65 |

| C-Br Bond Length (Å) | ~1.90 |

| C-N-C Angle (°) | ~117 |

This interactive table presents typical crystallographic parameters that would be determined for a compound of this nature, based on data from similar structures. researchgate.net

Isotopic Labeling Studies for Mechanistic Insights (e.g., Deuterium (B1214612) and Carbon-13 Labeling)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium, D), or ¹²C with ¹³C), its position in the products can be determined, often using NMR or mass spectrometry.

For example, to probe the mechanism of a deprotonation step in a reaction involving the methyl group of this compound, a deuterated analog, 4-Bromo-2-(tert-butyl)-6-(trideuteriomethyl)pyridine, could be synthesized. If the reaction proceeds through a carbanion intermediate at that position, the deuterium atoms would be retained in the product. Conversely, if the mechanism involves proton exchange with the solvent, the deuterium labels might be lost. Similarly, ¹³C labeling of a specific carbon atom in the pyridine ring can help to track bond-making and bond-breaking events during ring-opening or rearrangement reactions. nih.gov These studies provide definitive evidence for or against proposed mechanistic pathways that would be difficult to obtain by other means. acs.orgnih.gov

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 4-Bromo-2-(tert-butyl)-6-methylpyridine and its derivatives. While classical methods for pyridine (B92270) synthesis exist, they often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. nih.gov Modern synthetic chemistry is increasingly focused on green chemistry principles, aiming for higher efficiency and minimal environmental impact. nih.gov

Potential avenues for innovation in the synthesis of polysubstituted pyridines include:

One-Pot Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react sequentially in a single vessel to form the target molecule would enhance efficiency by reducing the need for intermediate purification steps. acs.orgfigshare.combenthamdirect.com Research into cascade reactions involving aldehydes, phosphorus ylides, and other suitable precursors could provide rapid access to complex pyridine scaffolds. acs.org

Metal-Free Catalysis: Exploring metal-free catalytic systems, such as those using organocatalysts or nitrogen-doped graphene, can offer more sustainable alternatives to traditional metal-catalyzed cross-coupling reactions. benthamdirect.commdpi.com These methods avoid the use of expensive and potentially toxic heavy metals.

Solvent-Free and Microwave-Assisted Synthesis: The development of solvent-free reaction conditions or the use of microwave irradiation can significantly reduce reaction times and energy consumption, contributing to a greener synthetic process. nih.govtandfonline.com

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. acs.orgbenthamdirect.com | Identification of suitable starting materials and reaction conditions for the specific substitution pattern of this compound. |

| Metal-Free Catalysis | Avoidance of toxic heavy metals, lower cost, sustainability. benthamdirect.commdpi.com | Development of novel organocatalysts or carbon-based catalysts that can facilitate the desired bond formations. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.gov | Optimization of microwave parameters to achieve selective and high-yielding synthesis. |

Exploration of New Reactivity Modes and Catalytic Applications

The sterically hindered nature of this compound makes it a compelling candidate for applications in catalysis, particularly as a ligand for transition metals. The bulky tert-butyl group can create a specific coordination environment around a metal center, influencing its reactivity and selectivity.

Future research in this area could explore:

Novel Ligand Design: The development of chiral versions of this pyridine scaffold could open doors to its use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. nih.gov

Catalytic C-H Functionalization: Sterically hindered pyridine ligands have been shown to be effective in promoting challenging catalytic reactions. Investigating the use of this compound in C-H activation and functionalization could lead to new methods for the direct modification of organic molecules. researchgate.net

Photoredox Catalysis: The electronic properties of the pyridine ring, modified by the bromo and alkyl substituents, could be harnessed in photoredox catalysis. acs.org The compound could potentially act as a photosensitizer or a key component in a catalytic cycle initiated by visible light.

Design of Advanced Materials Based on this compound Scaffolds

Pyridine-containing molecules are integral components of many advanced materials, including those with applications in electronics and photonics. nih.gov The specific substituents on this compound offer handles for tuning the properties of materials derived from it.

Future innovations in materials science could involve:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are used as hole-transporting materials in OLEDs. The introduction of the bromo- and tert-butyl groups can influence the electronic properties and molecular packing of such materials, potentially leading to improved device performance. nih.govacs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the bromo group can both act as coordination sites for metal ions, making this molecule a potential building block for the construction of coordination polymers and MOFs. These materials have applications in gas storage, separation, and catalysis.

Functional Dyes and Sensors: The pyridine scaffold can be further functionalized to create novel dyes and chemical sensors. The inherent properties of the substituted pyridine ring could be exploited to design molecules that exhibit changes in their optical or electronic properties upon binding to specific analytes.

The following table outlines potential material applications and the role of the compound's specific features.

| Material Application | Role of this compound | Key Structural Features |

| OLEDs | Hole-transporting material. nih.govacs.org | The pyridine core and the potential for functionalization at the bromine site to tune electronic properties. |

| MOFs and Coordination Polymers | Building block (ligand). | The nitrogen atom and bromo group as coordination sites for metal ions. |

| Chemical Sensors | Core scaffold for sensor design. | The ability to modify the pyridine ring to incorporate specific recognition sites. |

Interdisciplinary Research Integrating Computational Chemistry and Experimental Studies

The synergy between computational chemistry and experimental work is a powerful tool for accelerating scientific discovery. rsc.orgrsc.org In the context of this compound, this integrated approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and applications.

Future interdisciplinary research could focus on:

Predicting Reactivity and Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, vibrational frequencies, and NMR spectra, which can then be compared with experimental data to confirm its structure and understand its bonding. researchgate.net

Modeling Catalytic Cycles: Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving this molecule as a ligand. This can help in understanding the role of the sterically hindered environment and in designing more efficient catalysts.

Designing Novel Materials with Tailored Properties: Computational screening can be used to predict the electronic and optical properties of materials incorporating the this compound scaffold, allowing for the rational design of new materials with desired functionalities. rsc.org

By combining the predictive power of computational chemistry with the practical insights of experimental studies, a comprehensive understanding of this compound can be achieved, paving the way for its application in a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.